N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide
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Description
N1,N19-bis(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-4,7,10,13,16-pentaoxanonadecane-1,19-diamide is a useful research compound. Its molecular formula is C34H70N4O13 and its molecular weight is 742.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 742.49393830 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is a homobifunctional crosslinker . Crosslinkers are often used to create bonds between biomolecules, such as proteins, in order to stabilize their interactions or to determine their spatial arrangements.
Mode of Action
Diamido-PEG11-diamine, as a crosslinker, likely interacts with its targets by forming covalent bonds. This can lead to the stabilization of biomolecular interactions or the creation of larger molecular structures . The exact nature of these interactions would depend on the specific targets and the experimental conditions.
Biochemical Pathways
The specific biochemical pathways affected by Diamido-PEG11-diamine would depend on the targets it interacts with. As a crosslinker, it could potentially affect a wide range of pathways by modulating the interactions between different biomolecules .
Pharmacokinetics
It is known that the compound is water-soluble , which could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of Diamido-PEG11-diamine’s action would depend on the specific targets and biochemical pathways it affects. As a crosslinker, its primary effect would likely be the stabilization of biomolecular interactions or the formation of larger molecular structures .
Action Environment
The action, efficacy, and stability of Diamido-PEG11-diamine can be influenced by various environmental factors. For instance, its water solubility could affect its distribution in aqueous environments . Additionally, factors such as pH and temperature could potentially influence its reactivity and stability.
Properties
IUPAC Name |
N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-3-[2-[2-[2-[2-[3-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70N4O13/c35-7-1-11-41-17-23-47-25-19-43-13-3-9-37-33(39)5-15-45-21-27-49-29-31-51-32-30-50-28-22-46-16-6-34(40)38-10-4-14-44-20-26-48-24-18-42-12-2-8-36/h1-32,35-36H2,(H,37,39)(H,38,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBJUJRROIKNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCOCCOCCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCCOCCOCCOCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70N4O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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